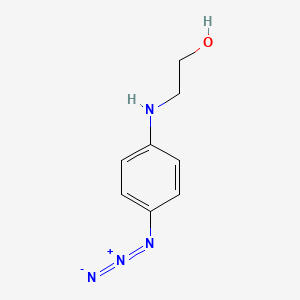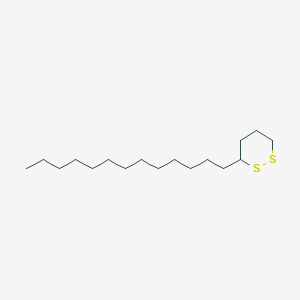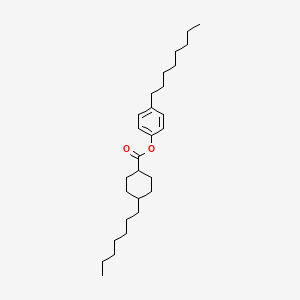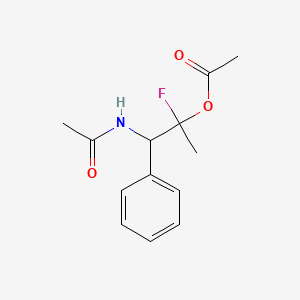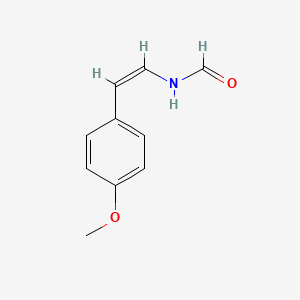
(Z)-N-(4-Methoxystyryl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-Methoxystyryl)formamide is an organic compound characterized by the presence of a formamide group attached to a styryl moiety with a methoxy substituent at the para position. The compound is notable for its Z-configuration, which refers to the specific geometric arrangement of the substituents around the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-Methoxystyryl)formamide typically involves the reductive cross-coupling of benzaldehydes. One common method is the MesP(TMS)Li-promoted reductive coupling sequence, which allows for the selective formation of Z-stilbenes under controlled conditions . The reaction conditions, such as the order of addition of the coupling partners, play a crucial role in determining the stereochemical outcome.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(4-Methoxystyryl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(Z)-N-(4-Methoxystyryl)formamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of stereoselective reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-N-(4-Methoxystyryl)formamide involves its interaction with molecular targets through its functional groups. The formamide group can participate in hydrogen bonding and other interactions, while the styryl moiety can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(4-Methoxystyryl)formamide: The E-isomer of the compound, which has a different geometric arrangement around the double bond.
4-(4-Methoxystyryl)-1-methylpyridinium iodide: A related compound with a pyridinium group instead of a formamide group.
(E)-4-(4-Methoxystyryl)quinoline: Another similar compound with a quinoline moiety.
Uniqueness
(Z)-N-(4-Methoxystyryl)formamide is unique due to its Z-configuration, which can impart distinct chemical and physical properties compared to its E-isomer and other related compounds. This configuration can affect the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
N-[(Z)-2-(4-methoxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6- |
Clé InChI |
SZCZSKMCTGEJKI-SREVYHEPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\NC=O |
SMILES canonique |
COC1=CC=C(C=C1)C=CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


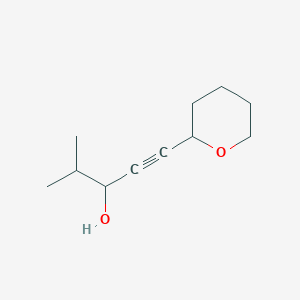
![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
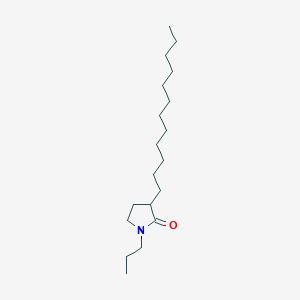
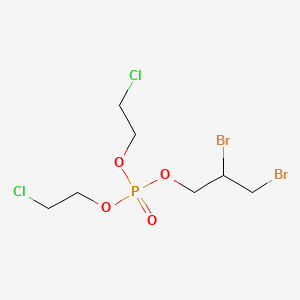
![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
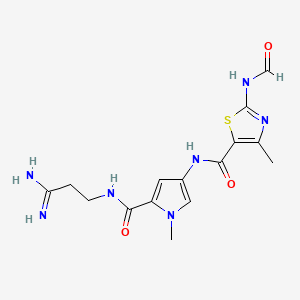
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
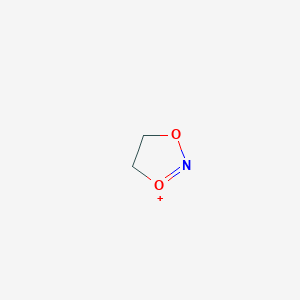
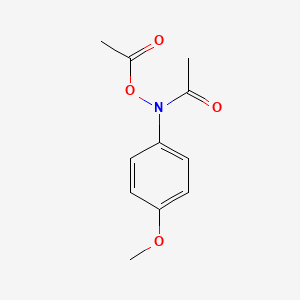
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
